4-iodo-1H-1,3-benzodiazol-2-amine
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Overview
Description
4-iodo-1H-1,3-benzodiazol-2-amine is a heterocyclic compound that belongs to the class of benzodiazoles. Benzodiazoles are known for their diverse biological activities and are commonly used in medicinal chemistry. The presence of an iodine atom at the 4-position of the benzodiazole ring makes this compound particularly interesting for various chemical and biological applications.
Preparation Methods
The synthesis of 4-iodo-1H-1,3-benzodiazol-2-amine can be achieved through several methods. One common method involves the cyclization of amido-nitriles in the presence of a nickel catalyst, followed by proto-demetallation, tautomerization, and dehydrative cyclization . Another approach is the Debus-Radziszewski synthesis, which involves the reaction of glyoxal and ammonia . Industrial production methods typically involve optimizing these synthetic routes to achieve higher yields and purity.
Chemical Reactions Analysis
4-iodo-1H-1,3-benzodiazol-2-amine undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert it into amines or other reduced forms.
Substitution: The iodine atom can be substituted with other functional groups using reagents like halides or organometallic compounds. Common reagents used in these reactions include nickel catalysts, halides, and organometallic compounds. Major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
4-iodo-1H-1,3-benzodiazol-2-amine has a wide range of scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Industry: It is used in the development of new materials and as a precursor in various industrial processes.
Mechanism of Action
The mechanism of action of 4-iodo-1H-1,3-benzodiazol-2-amine involves its interaction with specific molecular targets. It can act as an enzyme inhibitor or receptor ligand, modulating various biochemical pathways. The exact molecular targets and pathways depend on the specific application and context of its use .
Comparison with Similar Compounds
4-iodo-1H-1,3-benzodiazol-2-amine can be compared with other benzodiazole derivatives such as:
1H-1,3-benzodiazol-7-amine: Similar in structure but lacks the iodine atom, leading to different reactivity and applications.
4-iodo-1,3-benzothiazol-2-amine: . The uniqueness of this compound lies in the presence of the iodine atom, which imparts distinct chemical and biological properties.
Properties
Molecular Formula |
C7H6IN3 |
---|---|
Molecular Weight |
259.05 g/mol |
IUPAC Name |
4-iodo-1H-benzimidazol-2-amine |
InChI |
InChI=1S/C7H6IN3/c8-4-2-1-3-5-6(4)11-7(9)10-5/h1-3H,(H3,9,10,11) |
InChI Key |
KIHDGOHLFVQLEZ-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC2=C(C(=C1)I)N=C(N2)N |
Origin of Product |
United States |
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